molecular formula C13H24N2O3 B13900604 tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13900604
M. Wt: 256.34 g/mol
InChI Key: VFHJBNDFVGIHCI-YTWAJWBKSA-N
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Description

Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its tert-butyl ester group and its diazabicyclo octane core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems are designed to handle the specific reaction conditions required for the synthesis, including temperature control and precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazabicyclo octane core.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the tert-butyl ester group can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo octane core can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl ester group can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: shares similarities with other tert-butyl esters and diazabicyclo compounds.

    This compound: is unique due to its specific stereochemistry and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl ester group with a diazabicyclo octane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m1/s1

InChI Key

VFHJBNDFVGIHCI-YTWAJWBKSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CN1)O

Canonical SMILES

CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O

Origin of Product

United States

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